molecular formula C9H6FNO2 B13895791 8-Fluoro-5-hydroxy-1H-quinolin-2-one

8-Fluoro-5-hydroxy-1H-quinolin-2-one

Cat. No.: B13895791
M. Wt: 179.15 g/mol
InChI Key: JRMDMFMYUDHASZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-hydroxy-1H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method includes the use of quinoline-N-oxides under photocatalytic conditions . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: Common in fluorinated compounds, substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinolines.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-hydroxy-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and DNA. . This mechanism is similar to that of fluoroquinolone antibiotics.

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Comparison: 8-Fluoro-5-hydroxy-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Unlike some other fluoroquinolines, it has a hydroxyl group at the 5-position and a fluorine atom at the 8-position, which can influence its reactivity and interactions with biological targets .

Biological Activity

8-Fluoro-5-hydroxy-1H-quinolin-2-one is a fluorinated derivative of quinolin-2-one, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential application as an antimicrobial and anticancer agent. The unique structural features, including a hydroxyl group and a fluorine atom, significantly influence its chemical reactivity and biological interactions.

  • Molecular Formula : C9_9H6_6N O2_2F
  • Molecular Weight : 179.15 g/mol
  • CAS Number : 1883750-00-2

Biological Activity Overview

This compound exhibits several biological activities, which can be summarized as follows:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
    • Structure-activity relationship (SAR) studies suggest that the presence of the fluorine atom enhances its lipophilicity and biological activity compared to non-fluorinated analogs.
  • Anticancer Properties :
    • Preliminary studies indicate that this compound may inhibit cancer cell proliferation.
    • Its mechanism of action may involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.
  • Inhibition of Protein Aggregation :
    • Similar compounds have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.
    • The structural features of this compound may allow it to interact effectively with Aβ aggregates, potentially leading to therapeutic applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Protein AggregationInhibition of Aβ peptide aggregation

Case Study: Anticancer Activity

In a study examining the anticancer properties of quinoline derivatives, this compound was found to significantly reduce cell viability in various cancer cell lines. The study employed MTT assays to evaluate cytotoxicity and demonstrated that the compound induces apoptosis through caspase activation pathways (IC50 values ranged from 5 to 15 µM) .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This suggests a broad-spectrum potential that warrants further exploration.

Structure-Activity Relationship (SAR)

The presence of both hydroxyl and fluorine functional groups in this compound contributes significantly to its enhanced biological activity. Comparative studies with structurally similar compounds indicate that modifications in these functional groups can lead to variations in potency and selectivity against biological targets.

Table 2: Comparison with Structural Analogues

Compound NameKey Structural FeaturesBiological Activity
6-Fluoroquinolin-2(1H)-oneLacks hydroxyl groupModerate antimicrobial
3-Hydroxyquinolin-2(1H)-oneLacks fluorine atomWeak anticancer activity
6-Chloro-5-hydroxyquinolin-2(1H)-oneContains chlorine instead of fluorineReduced efficacy
8-Fluoro-5-hydroxyquinolin-2(1H)-one Unique combination enhances activityPromising antimicrobial/anticancer

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

8-fluoro-5-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h1-4,12H,(H,11,13)

InChI Key

JRMDMFMYUDHASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)O)F

Origin of Product

United States

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